N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been reported to exhibit antimicrobial properties. They can be used as intermediates in the synthesis of compounds with potential for treating bacterial infections .
Medicinal Chemistry
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years. They are valuable for medical applications due to their therapeutic potentials .
Immune Function Regulation
Isoxazole derivatives have been found to have activities and mechanisms of action that may be applied in diseases and immunological disorders such as inflammation, infection, autoimmune disorders, and impaired immune responsiveness .
Synthesis of New Chemical Entities
Isoxazoles serve as key intermediates in the synthesis of various chemical entities that could be used in different research fields, including drug development .
Antifungal Activities
Isoxazole analogs have been synthesized and tested for in vitro antifungal activities against various fungal strains, indicating their potential use in developing antifungal agents .
Selectivity in Chemical Transformations
The synthesis of isoxazoles often focuses on the selectivity of transformations, which is crucial for creating compounds with specific desired activities .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
The compound N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, primarily targets the Bile acid receptor . This receptor plays a crucial role in maintaining bile acid homeostasis, lipid metabolism, and energy expenditure.
Mode of Action
The compound acts as an agonist to the Bile acid receptor . By binding to this receptor, it triggers a series of biochemical reactions that lead to changes in the cell’s function and behavior.
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-8-5-13-17-6-8)11-7-16-9-3-1-2-4-10(9)18-11/h1-6,11H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSTCSFAMPANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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